
N-methyl-N-(4-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(4-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as MTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MTMP is a derivative of pyrazolone and is structurally similar to the well-known analgesic drug, ketamine.
作用机制
MTMP selectively binds to the NMDA receptor and inhibits its activity. This inhibition leads to a decrease in excitatory synaptic transmission, which can have profound effects on neuronal function. MTMP has been shown to have a similar mechanism of action to ketamine, another NMDA receptor antagonist, but with fewer side effects.
Biochemical and Physiological Effects:
MTMP has been shown to have both acute and long-term effects on neuronal function. Acutely, MTMP has been shown to decrease glutamate release and decrease the firing rate of neurons. Long-term exposure to MTMP has been shown to cause changes in the expression of NMDA receptor subunits, leading to altered synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of using MTMP in lab experiments is its selectivity for the NMDA receptor. This selectivity allows for more precise manipulation of the receptor's function compared to other NMDA receptor antagonists. However, one limitation of using MTMP is its short half-life, which can make it difficult to maintain consistent levels of the compound during experiments.
未来方向
There are several future directions for research on MTMP. One area of interest is the potential therapeutic applications of MTMP for neurological disorders. MTMP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, MTMP has been shown to have antidepressant effects in animal models, suggesting its potential use in treating depression. Another future direction for research on MTMP is the development of new derivatives with improved pharmacokinetic properties, such as longer half-life and increased selectivity for the NMDA receptor.
In conclusion, MTMP is a promising research tool with potential applications in neuroscience, pharmacology, and anesthesiology. Its selectivity for the NMDA receptor makes it a valuable tool for studying the receptor's function, and its potential therapeutic applications make it an exciting area of research for the future.
合成方法
MTMP can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with 1,3,5-trimethylpyrazole. The resulting product is then treated with N-methyl-N-(trimethylsilyl)acetamide to yield MTMP. This synthesis method has been optimized to produce high yields of pure MTMP with minimal impurities.
科学研究应用
MTMP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and anesthesiology. One of the most promising applications of MTMP is its use as a research tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity and is involved in learning and memory processes. MTMP has been shown to selectively inhibit the NMDA receptor, making it a valuable research tool for studying the receptor's function.
属性
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-11-6-8-14(9-7-11)18(4)16(20)10-15-12(2)17-19(5)13(15)3/h11,14H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOMWAEIZPLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
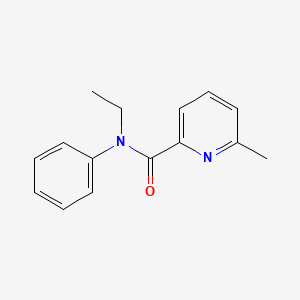
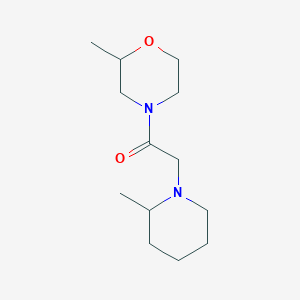
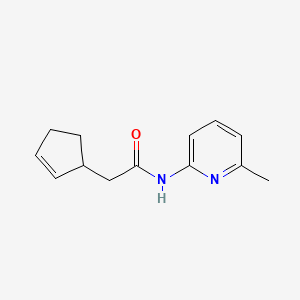
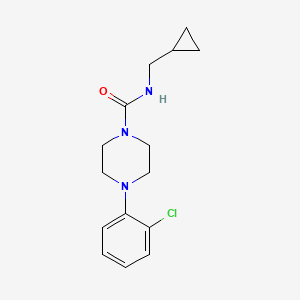
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)

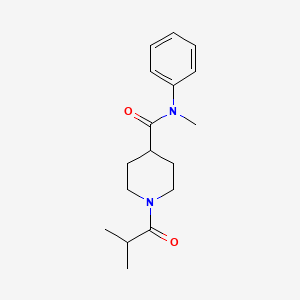
![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)
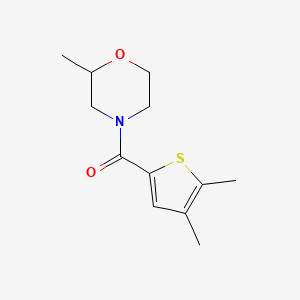

![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)

